1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid
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Overview
Description
1-(5-chloro-2-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C13H10ClFN2O2 and its molecular weight is 280.68. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : Various pyrazole compounds, including those related to the specified chemical, have been synthesized using condensation of chalcones with hydrazine hydrate in the presence of acids, and characterized by X-ray crystal structure determination (Loh et al., 2013).
Crystal Structure Investigations : Studies on compounds with a similar structure have involved determining dihedral angles between pyrazole and fluoro-substituted rings, offering insights into the molecular architecture of such compounds (Loh et al., 2013).
Potential Applications in Cancer Treatment
- Aurora Kinase Inhibition : Some compounds closely related to the specified chemical have been identified as potential Aurora kinase inhibitors, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Optical and Electronic Applications
Optical Nonlinearity : N-substituted pyrazole derivatives, related to the compound , have shown potential in optical limiting applications due to their significant optical nonlinearity, which was studied using laser pulses and spectroscopic methods (Chandrakantha et al., 2013).
Fluorescence Studies : Research on pyrazole compounds has also delved into their fluorescence properties in different states, which could have implications for sensing and imaging technologies (Wrona-Piotrowicz et al., 2022).
Synthesis of Derivatives for Pharmacological Studies
Derivative Synthesis for Antimicrobial Activities : Compounds with a core structure similar to the specified chemical have been synthesized and shown to exhibit antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Ragavan et al., 2010).
Molecular Docking Studies for Drug Development : Molecular docking studies on pyrazole derivatives indicate potential binding interactions with target proteins, which could be crucial in drug design and development processes (Reddy et al., 2022).
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, some indole derivatives have been found to inhibit viral activity
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Result of Action
One study suggests that a compound with a similar structure had potent antipromastigote activity . This suggests that this compound could potentially have significant biological effects.
Properties
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c14-7-4-5-9(15)11(6-7)17-10-3-1-2-8(10)12(16-17)13(18)19/h4-6H,1-3H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCOSMDEFMFNHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(=O)O)C3=C(C=CC(=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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